D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl

Glycosphingolipid metabolism Enzyme stereospecificity GCS inhibition

D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl (CAS 80938-69-8; MW 427.02), commonly referred to as DL-threo-PDMP hydrochloride, is a ceramide analog that functions as a competitive inhibitor of UDP-glucose:N-acylsphingosine glucosyltransferase (glucosylceramide synthase, GCS; EC 2.4.1.80). The compound contains two adjacent chiral centers (C1 and C2), yielding four possible stereoisomers; the DL-threo racemic mixture comprises the D-threo (1R,2R) and L-threo (1S,2S) enantiomers.

Molecular Formula C23H38N2O3
Molecular Weight 390.6 g/mol
Cat. No. B043641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl
Synonyms1-phenyl-2-decanoylamino-3-morpholino-1-propanol
2-decanoylamino-3-morpholino-1-phenylpropanol
D-PDMP compound
D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
DAMPP
PDMP
RV 538
RV 538, (R-(R*,R*))-isomer
RV-538
threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol
Molecular FormulaC23H38N2O3
Molecular Weight390.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
InChIInChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)
InChIKeyUYNCFCUHRNOSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl (PDMP Hydrochloride) – Glucosylceramide Synthase Inhibitor Procurement Profile


D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl (CAS 80938-69-8; MW 427.02), commonly referred to as DL-threo-PDMP hydrochloride, is a ceramide analog that functions as a competitive inhibitor of UDP-glucose:N-acylsphingosine glucosyltransferase (glucosylceramide synthase, GCS; EC 2.4.1.80) [1]. The compound contains two adjacent chiral centers (C1 and C2), yielding four possible stereoisomers; the DL-threo racemic mixture comprises the D-threo (1R,2R) and L-threo (1S,2S) enantiomers [2]. The D-threo enantiomer is the active inhibitory component, while L-threo-PDMP exhibits a functionally antagonistic stimulatory effect on glycosphingolipid biosynthesis [3]. PDMP occupies a foundational position in the GCS inhibitor pharmacophore family and has served as the structural template for later-generation inhibitors including eliglustat tartrate [4].

Why D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl Cannot Be Casually Substituted by In-Class Analogs


The glucosylceramide synthase (GCS) inhibitor landscape encompasses compounds with superficially similar pharmacophores but quantitatively divergent potency, stereochemical specificity, intracellular uptake, and orthogonal mechanistic profiles. DL-threo-PDMP is a racemic mixture in which only the D-threo (1R,2R) enantiomer inhibits GCS, while the L-threo (1S,2S) enantiomer actively stimulates glycosphingolipid biosynthesis – a functional antagonism not observed in single-enantiomer preparations such as (+)-D-threo-PDMP [1]. Lengthening the N-acyl chain from C10 (PDMP) to C16 (PPMP) increases intact-cell potency by 10- to 20-fold despite equivalent cell-free activity, driven by differences in cellular uptake rather than target engagement [2]. The imino sugar inhibitor N-butyldeoxynojirimycin (NB-DNJ) depletes glucosylceramide without elevating cellular ceramide or inducing apoptosis, whereas PDMP produces a 3-fold ceramide elevation and programmed cell death [3]. Furthermore, PDMP inhibits mTORC1 activity through a GCS-independent mechanism that is absent in the structurally related analog D-PBPP [4]. These quantitative and qualitative differences make indiscriminate substitution among GCS inhibitors scientifically indefensible.

Quantitative Comparator Evidence for D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl


Stereochemical Functional Antagonism: D-Threo-PDMP Inhibits While L-Threo-PDMP Stimulates Glycosphingolipid Biosynthesis

In B16 melanoma cell lysates, D-threo-PDMP inhibited glucosylceramide (GlcCer), lactosylceramide (LacCer), and GM3 synthase activities, whereas L-threo-PDMP had no inhibitory effect in cell-free assays. In intact B16 melanoma cells, D-PDMP markedly inhibited [³H]Gal incorporation into GlcCer, LacCer, and GM3, while L-threo-PDMP significantly increased incorporation, demonstrating functional antagonism within the racemic pair [1]. Only the D-threo (1R,2R) isomer among all four possible PDMP stereoisomers inhibits GlcCer synthase [2].

Glycosphingolipid metabolism Enzyme stereospecificity GCS inhibition

Racemic DL-Threo-PDMP vs. Pure D-Threo-PDMP Potency Difference in MDCK Cell Homogenates

In MDCK cell homogenates, pure D-threo-PDMP inhibits glucosylceramide synthase by 90% at 0.8 μM [1]. In contrast, DL-threo-PDMP (the racemic mixture containing both D-threo and L-threo enantiomers) inhibits GCS by only 33% at 5 μM and 48% at 10 μM in the same assay system . The inhibitory activity of the racemate resides exclusively in the D-threo (1R,2R) enantiomer .

GCS inhibition assay Racemate vs. enantiomer MDCK cell homogenates

Acyl Chain Length Drives 10- to 20-Fold Cellular Potency Advantage of PPMP Over PDMP Despite Equivalent Cell-Free Activity

PDMP (C10 acyl chain) and PPMP (C16 acyl chain) exhibit equivalent GCS inhibitory activity in cell homogenates and brain/liver microsomes. However, in intact cells, PPMP is approximately 10 to 20 times more potent than PDMP [1]. This discrepancy is attributed to the longer acyl chain enhancing cellular uptake rather than improving intrinsic target engagement [2]. In MDCK cell homogenates, DL-threo-PPMP at 20 μM inhibits GCS by 70%, 41%, and 62% in MDCK cell homogenates, mouse liver microsomes, and mouse brain homogenates, respectively [3]. In HT-29 colorectal cancer cells, PPMP exhibits an IC₅₀ of 3.5 μM for cell viability [4].

Cellular uptake efficiency Acyl chain SAR Intact cell vs. cell-free assay

GCS-Orthogonal mTORC1 Inhibitory Activity: D-PDMP vs. D-PBPP Functional Differentiation

D-PDMP inhibits mTORC1 activity through a mechanism independent of its GCS inhibitory action – specifically, by inducing translocation of mTOR from lysosomes to the endoplasmic reticulum, leading to dissociation from its activator Rheb and decreased phosphorylation of ribosomal S6 kinase [1]. This mTORC1 inhibition is absent in the analog D-PBPP (D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol), despite D-PBPP being a stronger GCS inhibitor than D-PDMP [2]. In C6 glioma cells treated with 20 μM D-PDMP for 4 days, ceramide increased from 0.58 to 0.71 μg/mg protein (22% increase) and sphingomyelin from 3.84 to 5.03 μg/mg protein (31% increase), while D-PBPP produced a distinct lipidomic profile with ceramide at 0.52 μg/mg and sphingomyelin at 3.92 μg/mg [3].

mTORC1 signaling Autophagy induction Dual-mechanism pharmacology

Differential Ceramide Elevation and Apoptosis Induction: DL-PDMP vs. N-Butyldeoxynojirimycin (NB-DNJ)

In NG108-15 murine neuroblastoma × rat glioma hybrid cells (an in vitro model of Gaucher disease), DL-PDMP treatment resulted in a dose-dependent reduction of growth rate and eventual apoptotic cell death, accompanied by a 3-fold elevation of endogenous ceramide. In contrast, NB-DNJ treatment depleted glucosylceramide and gangliosides but did not elevate ceramide levels or induce apoptosis [1]. The ceramide species elevated by DL-PDMP contained fatty acids ranging from C14:0 to C24:0, determined by HPLC and laser desorption mass spectrometry [1].

Ceramide accumulation Apoptosis Neuroblastoma model Gaucher disease

Enzymatic Selectivity: PDMP Spares Galactosylceramide Synthase and β-Glucocerebrosidase

Kinetic analysis demonstrated that D-PDMP acts as a mixed-competition inhibitor against ceramide with an IC₅₀ of 5 μM and a Ki of 0.7 μM for glucosylceramide synthase [1]. Critically, at concentrations that fully inhibit GCS, D-PDMP does not inhibit UDP-galactose:N-acylsphingosine galactosyltransferase (galactosylceramide synthase) or β-glucocerebrosidase (GBA1) [1][2]. This selectivity profile distinguishes PDMP from the imino sugar inhibitor NB-DNJ, which exhibits broader off-target activity against α-glucosidase I and other glycosidases, contributing to its clinical side-effect profile including diarrhea, weight loss, and tremor [3].

Enzyme selectivity profiling Off-target exclusion Galactosyltransferase Glucocerebrosidase

Recommended Application Scenarios for D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl Based on Quantitative Differentiation Evidence


Dual-Mechanism Studies of Sphingolipid–mTORC1 Signaling Crosstalk in Autophagy and Cancer

DL-threo-PDMP is the only commercially available GCS inhibitor that simultaneously suppresses mTORC1 activity through lysosome-to-ER translocation of mTOR (independent of GCS inhibition), as demonstrated in MC3T3-E1 cells by decreased S6 kinase phosphorylation and increased LC3 puncta [1]. This dual mechanism is absent in the stronger GCS inhibitor D-PBPP, making PDMP uniquely suited for studies interrogating the intersection of sphingolipid metabolism and mTOR signaling in autophagy regulation, osteoblast differentiation, and cancer cell growth [1][2].

Controlled GCS Inhibition in Intact Cells Where Moderate Rather Than Maximal Glycosphingolipid Depletion Is Desired

Compared with its C16 homolog PPMP, which exhibits 10- to 20-fold higher potency in intact cells due to enhanced cellular uptake, PDMP's shorter C10 acyl chain provides more moderate intracellular accumulation and GCS inhibition [3]. This makes PDMP the preferred choice for experiments requiring graded or partial glucosylceramide depletion without the aggressive lipid remodeling associated with PPMP. The quantitative cellular uptake difference has been characterized across multiple intact-cell systems versus cell-free homogenates [4].

Ceramide-Mediated Apoptosis and Sphingolipid Rheostat Research

In NG108-15 neuroblastoma cells, DL-PDMP induces a 3-fold elevation of endogenous ceramide (C14:0–C24:0 species by HPLC-MS) and triggers dose-dependent apoptosis, while NB-DNJ achieves equivalent GlcCer depletion without ceramide elevation or cell death [5]. This differential makes DL-PDMP the compound of choice for studies examining the ceramide/GlcCer rheostat, ceramide-mediated apoptotic signaling, and the therapeutic induction of programmed cell death in cancer models where ceramide accumulation is mechanistically relevant.

Investigating Stereochemical Contributions to GCS Pharmacology Using Racemic vs. Enantiopure Preparations

DL-threo-PDMP provides a defined racemic mixture of the inhibitory D-threo (1R,2R) enantiomer and the stimulatory L-threo (1S,2S) enantiomer, enabling comparative studies against pure (+)-D-threo-PDMP. The D-threo enantiomer achieves 90% GCS inhibition at 0.8 μM in MDCK cell homogenates, while the racemic DL-threo mixture achieves only 33% and 48% inhibition at 5 and 10 μM, respectively [6]. This concentration–response disparity provides a built-in experimental system for assessing the functional contribution of the L-threo stimulatory enantiomer within the racemate [7].

Quote Request

Request a Quote for D,l-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.